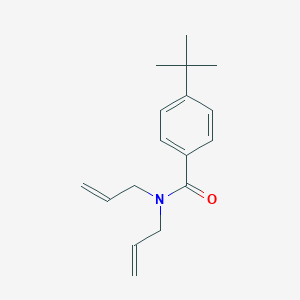
N,N-diallyl-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-4-tert-butylbenzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential use in scientific research. DAPTA has a unique chemical structure that allows it to bind specifically to the CD4 receptor, which is found on the surface of certain immune cells. This property has made DAPTA a valuable tool for investigating the mechanisms of immune cell activation and the development of new therapeutic strategies for diseases such as HIV.
Mécanisme D'action
N,N-diallyl-4-tert-butylbenzamide binds specifically to the CD4 receptor, which is found on the surface of certain immune cells. This binding prevents the interaction of the CD4 receptor with other molecules, including the HIV envelope protein, which is required for viral entry into host cells. By blocking this interaction, N,N-diallyl-4-tert-butylbenzamide effectively prevents HIV from entering host cells and infecting them.
Biochemical and Physiological Effects:
N,N-diallyl-4-tert-butylbenzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of viral entry into host cells, the modulation of immune cell activation, and the induction of apoptosis in certain cancer cells. N,N-diallyl-4-tert-butylbenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-diallyl-4-tert-butylbenzamide is its specificity for the CD4 receptor, which allows for highly targeted experiments. N,N-diallyl-4-tert-butylbenzamide is also relatively easy to synthesize and can be produced in large quantities. However, N,N-diallyl-4-tert-butylbenzamide does have some limitations, including its relatively short half-life and the potential for off-target effects.
Orientations Futures
There are a number of potential future directions for the use of N,N-diallyl-4-tert-butylbenzamide in scientific research. One area of interest is the development of N,N-diallyl-4-tert-butylbenzamide-based drugs for the treatment of HIV and other viral infections. Another potential application of N,N-diallyl-4-tert-butylbenzamide is in the development of new therapies for inflammatory diseases. Additionally, N,N-diallyl-4-tert-butylbenzamide may have potential as a tool for studying the role of the CD4 receptor in other diseases, such as cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N,N-diallyl-4-tert-butylbenzamide is a multi-step process that involves several chemical reactions. The first step is the preparation of tert-butyl-4-aminobenzoate, which is then reacted with allyl bromide to form N-allyl-tert-butyl-4-aminobenzoate. The final step involves the reaction of N-allyl-tert-butyl-4-aminobenzoate with allylamine to form N,N-diallyl-4-tert-butylbenzamide.
Applications De Recherche Scientifique
N,N-diallyl-4-tert-butylbenzamide has been used extensively in scientific research as a tool for studying the CD4 receptor and its role in immune cell activation. One of the most significant applications of N,N-diallyl-4-tert-butylbenzamide has been in the study of HIV, where it has been used to investigate the mechanisms of viral entry into host cells. N,N-diallyl-4-tert-butylbenzamide has also been used in the development of new therapeutic strategies for HIV, including the use of N,N-diallyl-4-tert-butylbenzamide-based drugs to block viral entry into host cells.
Propriétés
Formule moléculaire |
C17H23NO |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
4-tert-butyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-6-12-18(13-7-2)16(19)14-8-10-15(11-9-14)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3 |
Clé InChI |
DSUFIHMUJOQIFO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)